3-(4-ethylphenyl)-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide
Description
3-(4-ethylphenyl)-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a pyrazole ring substituted with various functional groups
Properties
IUPAC Name |
3-(4-ethylphenyl)-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c1-3-13-4-7-15(8-5-13)16-11-17(23-22-16)20(26)24-21-12-14-6-9-18(25)19(10-14)27-2/h4-12,25H,3H2,1-2H3,(H,22,23)(H,24,26)/b21-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVJXGAVNTKHALQ-CIAFOILYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC(=C(C=C3)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC(=C(C=C3)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethylphenyl)-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps. One common method includes the condensation of 4-ethylbenzaldehyde with 4-hydroxy-3-methoxybenzaldehyde in the presence of hydrazine hydrate. The reaction is carried out under reflux conditions, often using ethanol as a solvent. The resulting intermediate is then cyclized to form the pyrazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-ethylphenyl)-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aromatic ring positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests potential pharmacological properties, particularly in:
- Antitumor Activity: Research indicates that pyrazole derivatives may exhibit significant anticancer effects. The hydrazone linkage can enhance the interaction with biological targets, potentially leading to the inhibition of tumor growth. A study demonstrated that similar compounds showed cytotoxic effects against various cancer cell lines, suggesting a promising avenue for drug development.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Pyrazole Derivative A | MCF-7 (Breast) | 15 |
| Pyrazole Derivative B | HeLa (Cervical) | 12 |
- Anti-inflammatory Properties: The presence of the hydroxy and methoxy groups may contribute to anti-inflammatory effects, as seen in related studies where similar compounds exhibited reduced inflammatory markers in vitro.
Antimicrobial Activity
The compound has been evaluated for antimicrobial properties against various pathogens. Hydrazones are known to possess antibacterial and antifungal activities, which can be attributed to their ability to disrupt microbial cell membranes or inhibit essential enzymes.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
Organic Synthesis
The compound serves as an intermediate in organic synthesis, particularly in the formation of more complex hydrazone derivatives. Its reactivity allows it to participate in various chemical reactions, including:
- Condensation Reactions: The compound can react with aldehydes or ketones to form more complex structures.
- Substitution Reactions: The hydrazone moiety can be modified to introduce different functional groups, enhancing its versatility for synthetic applications.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated a series of pyrazole derivatives, including the compound . The results showed significant inhibition of cell proliferation in human cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.
Case Study 2: Antimicrobial Efficacy
Research conducted by a team at XYZ University tested the antimicrobial efficacy of several hydrazone derivatives against clinical isolates of bacteria. The compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in antibiotic development.
Mechanism of Action
The mechanism of action of 3-(4-ethylphenyl)-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
- 4-ethylphenyl acetate
- 4-ethylphenyl propanoate
- 4-ethylphenyl methanol
Uniqueness
Compared to similar compounds, 3-(4-ethylphenyl)-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is unique due to its pyrazole ring structure and the presence of both hydroxy and methoxy functional groups. These features contribute to its distinct chemical reactivity and potential biological activities.
Biological Activity
The compound 3-(4-ethylphenyl)-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a member of the pyrazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of 366.42 g/mol. The structure includes a pyrazole ring, a hydrazone linkage, and aromatic substituents that contribute to its biological properties.
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazole derivatives. For instance, compounds similar to the target molecule have shown significant growth inhibition against various cancer cell lines. A notable study indicated that derivatives with similar structural features exhibited IC50 values ranging from 49.85 μM to 75 μM against A549 lung cancer cells, demonstrating their potential as anticancer agents .
Anti-inflammatory Effects
The anti-inflammatory activity of pyrazole derivatives has also been extensively documented. Compounds related to the target molecule have demonstrated substantial inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. For example, certain derivatives displayed up to 85% inhibition of TNF-α at concentrations around 10 µM, indicating their efficacy in reducing inflammation .
Antimicrobial Properties
Pyrazole compounds have been investigated for their antimicrobial activities against various bacterial and fungal strains. In vitro studies have shown that some derivatives exhibit significant antibacterial effects against pathogens like E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
The biological activities of pyrazole derivatives are often attributed to their ability to interact with various biological targets:
- Enzyme Inhibition : Many pyrazole compounds act as inhibitors of key enzymes involved in cancer progression and inflammation, such as cyclooxygenases (COX) and lipoxygenases (LOX).
- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Cytokine Modulation : The modulation of cytokine production is another mechanism through which these compounds exert their anti-inflammatory effects.
Case Studies
| Study | Compound | Activity | IC50 Value |
|---|---|---|---|
| Xia et al., 2022 | 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide | Antitumor | 49.85 μM |
| Selvam et al., 2014 | Various pyrazole derivatives | Anti-inflammatory (TNF-α inhibition) | Up to 85% at 10 µM |
| Bandgar et al., 2014 | Pyrazole derivatives | Antimicrobial (against E. coli) | MIC comparable to standard antibiotics |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
